Technical Guide: Synthesis and Characterization of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol
Technical Guide: Synthesis and Characterization of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a well-established synthetic protocol adapted from closely related analogs and provides predicted characterization data based on spectroscopic trends observed in similar structures.
Introduction
The 1,2,4-triazole nucleus is a prominent scaffold in a wide array of pharmacologically active compounds, exhibiting diverse biological activities including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties. The incorporation of an amino group at the 4-position and a thiol group at the 3-position of the triazole ring furnishes a versatile intermediate for the synthesis of various derivatives, such as Schiff bases and fused heterocyclic systems, with potential therapeutic applications. The 5-isopropyl substituent is expected to modulate the lipophilicity and steric profile of the molecule, potentially influencing its biological activity and pharmacokinetic properties.
Synthesis Pathway
The synthesis of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol is proposed to proceed via a two-step reaction sequence starting from isobutyric acid hydrazide. This method is a widely adopted and efficient route for the preparation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.[1][2]
The general workflow for the synthesis is depicted in the diagram below:
Caption: Proposed synthesis workflow for 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol.
Experimental Protocols
The following experimental protocols are adapted from established procedures for the synthesis of analogous 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.[1][2]
Synthesis of Potassium 3-isobutyryldithiocarbazinate
Materials:
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Isobutyric acid hydrazide
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Carbon disulfide (CS₂)
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Potassium hydroxide (KOH)
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Absolute ethanol
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (50 mL).
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To this solution, add isobutyric acid hydrazide (0.1 mol).
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Cool the mixture in an ice bath and add carbon disulfide (0.12 mol) dropwise with continuous stirring.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
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The precipitated potassium 3-isobutyryldithiocarbazinate is collected by filtration, washed with cold diethyl ether, and dried under vacuum. The product is used in the next step without further purification.
Synthesis of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol
Materials:
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Potassium 3-isobutyryldithiocarbazinate
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Hydrazine hydrate (80-99%)
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Water
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Dilute hydrochloric acid (HCl)
Procedure:
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Suspend potassium 3-isobutyryldithiocarbazinate (0.05 mol) in water (100 mL) in a round-bottom flask fitted with a reflux condenser.
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Add hydrazine hydrate (0.1 mol) to the suspension.
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Heat the mixture to reflux and maintain reflux for 4-6 hours. The reaction can be monitored by the evolution of hydrogen sulfide gas (H₂S), which can be tested with lead acetate paper (turns black).
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After the evolution of H₂S ceases, cool the reaction mixture to room temperature.
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Filter the solution to remove any insoluble impurities.
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Acidify the clear filtrate with dilute hydrochloric acid until the product precipitates out.
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Collect the white precipitate by filtration, wash thoroughly with cold water, and dry.
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The crude product can be recrystallized from ethanol or an ethanol-water mixture to afford pure 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol.
Characterization
The structure of the synthesized compound should be confirmed using various spectroscopic techniques. The logical workflow for the characterization process is outlined below.
Caption: Logical workflow for the characterization of the synthesized compound.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₅H₁₀N₄S |
| Molecular Weight | 158.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 180-220 °C (based on analogs) |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol; insoluble in water. |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol based on the analysis of structurally related compounds.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | Singlet | 1H | SH |
| ~5.5 | Singlet | 2H | NH₂ |
| ~3.0 | Septet | 1H | CH-(CH₃)₂ |
| ~1.2 | Doublet | 6H | CH-(CH ₃)₂ |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=S (Thione form) or C-SH (Thiol form) |
| ~150 | C₅ of triazole ring |
| ~25 | C H-(CH₃)₂ |
| ~20 | CH-(C H₃)₂ |
Table 3: Predicted IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 3100 | N-H stretching (NH₂) |
| 2960 - 2850 | C-H stretching (aliphatic) |
| ~2550 | S-H stretching (thiol) |
| ~1620 | C=N stretching (triazole ring) |
| ~1550 | N-H bending (NH₂) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 158 | [M]⁺ (Molecular ion) |
| 159 | [M+H]⁺ (in ESI-MS) |
Safety Precautions
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Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Work in a well-ventilated fume hood, especially when handling carbon disulfide and hydrazine hydrate, which are toxic and volatile.
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Hydrazine hydrate is corrosive and a suspected carcinogen; avoid contact with skin and inhalation.
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Hydrogen sulfide gas evolved during the reaction is highly toxic and has the odor of rotten eggs. Ensure the reaction is performed in a fume hood.
